![molecular formula C30H53ClO3 B14401506 ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene CAS No. 89448-66-8](/img/structure/B14401506.png)
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a benzene ring substituted with a chlorobutoxy group and a hexadecyloxy group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobutanol and hexadecanol, which are then subjected to etherification reactions to form the desired product. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of ether bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification steps, such as distillation and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry
In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations. Its ability to stabilize emulsions makes it useful in the production of cosmetics, pharmaceuticals, and food products.
Mécanisme D'action
The mechanism of action of ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, altering membrane properties and affecting membrane-bound proteins. This can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ({[1-(4-Chlorobutoxy)-3-(dodecyloxy)propan-2-YL]oxy}methyl)benzene
- ({[1-(4-Chlorobutoxy)-3-(octadecyloxy)propan-2-YL]oxy}methyl)benzene
- ({[1-(4-Chlorobutoxy)-3-(tetradecyloxy)propan-2-YL]oxy}methyl)benzene
Uniqueness
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene stands out due to its specific combination of functional groups, which confer unique physicochemical properties. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic characteristics, making it particularly versatile for various applications.
Propriétés
Numéro CAS |
89448-66-8 |
|---|---|
Formule moléculaire |
C30H53ClO3 |
Poids moléculaire |
497.2 g/mol |
Nom IUPAC |
[1-(4-chlorobutoxy)-3-hexadecoxypropan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C30H53ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-32-27-30(28-33-25-20-18-23-31)34-26-29-21-16-15-17-22-29/h15-17,21-22,30H,2-14,18-20,23-28H2,1H3 |
Clé InChI |
KEWPZJUDQPNHPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COCCCCCl)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


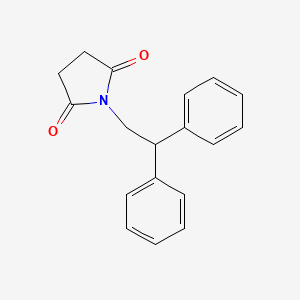
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)

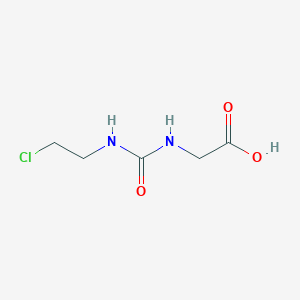
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)

![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)

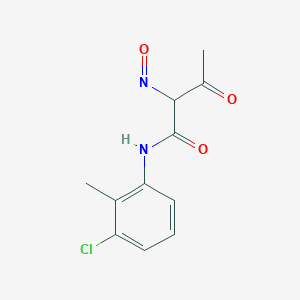
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
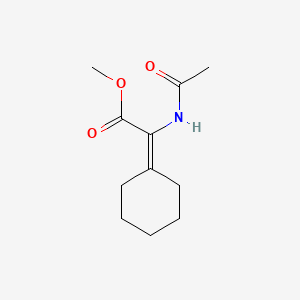
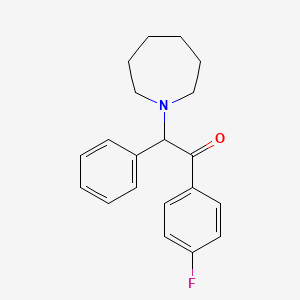
methanone](/img/structure/B14401507.png)
